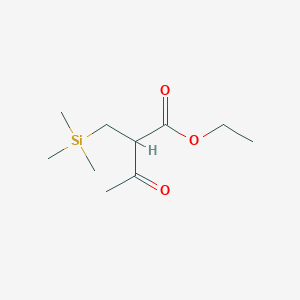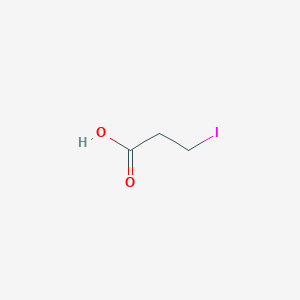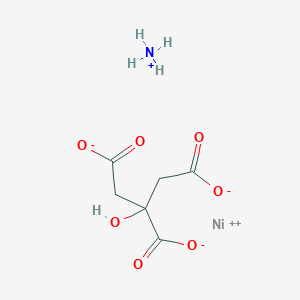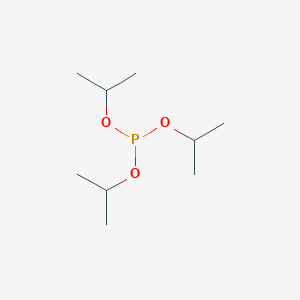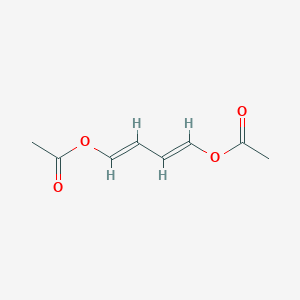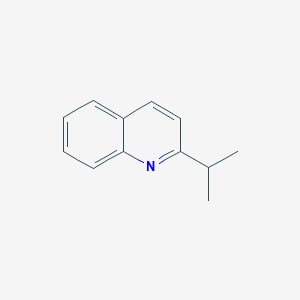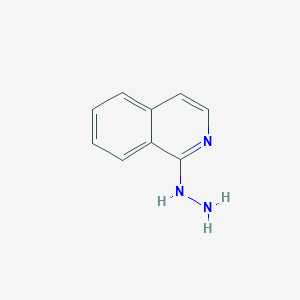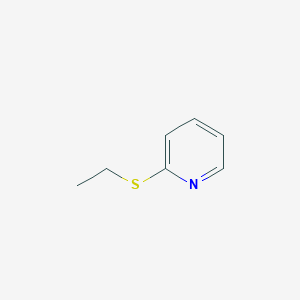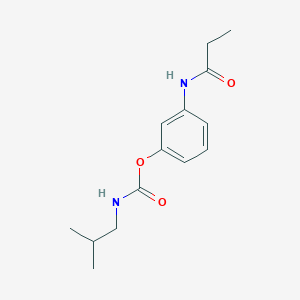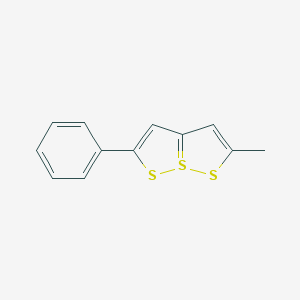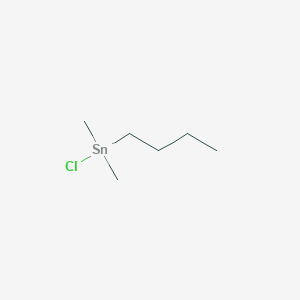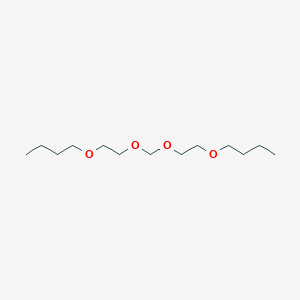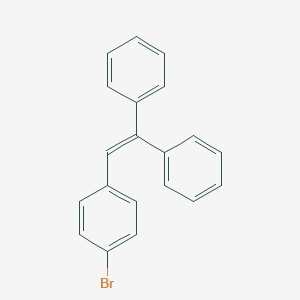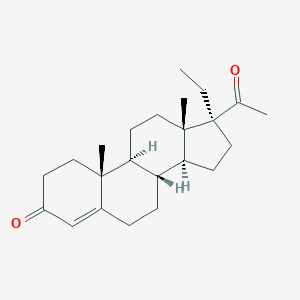![molecular formula C10H12ClN3O3 B093964 2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid CAS No. 120-04-7](/img/structure/B93964.png)
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol. This compound is known for its distinctive structure, which includes a chloro-substituted methoxyphenyl group linked to sarcosine via an azo bond.
Méthodes De Préparation
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid typically involves the diazotization of 5-chloro-2-methoxyaniline followed by coupling with sarcosine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond . Industrial production methods may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its azo structure, which imparts vibrant colors.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid involves its interaction with specific molecular targets. The azo bond can undergo reduction to form amines, which may interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and molecular binding .
Comparaison Avec Des Composés Similaires
2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid can be compared with other azo compounds such as:
N-(5-Chloro-2-methoxyphenyl)benzamide: Similar in structure but with a benzamide group instead of sarcosine.
N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide: Another related compound with a methylbenzamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the azo bond and sarcosine, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
120-04-7 |
|---|---|
Formule moléculaire |
C10H12ClN3O3 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,15,16) |
Clé InChI |
GTGAPSOELDTFTP-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC |
| 120-04-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


